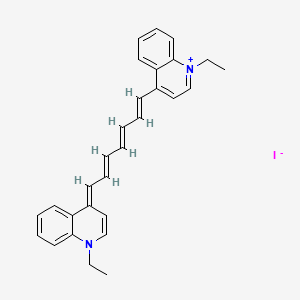

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside involves several steps, including glycosylation reactions and protective group strategies. A notable method includes the Helferich glycosylation of methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside with tetra-O-acetyl-α-D-mannopyranosyl bromide, leading to the desired compound after deprotection steps like deallylation and Zemplén deacetylation (Winnik, Brisson, Carver, & Krepinsky, 1982).

Molecular Structure Analysis

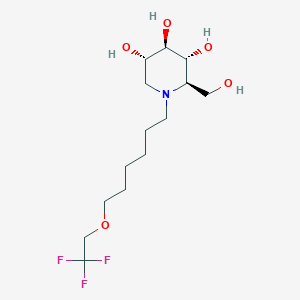

The molecular structure of Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside is characterized by its mannopyranoside backbone with specific substituents at the 2, 3, and 4 positions. Advanced spectroscopic techniques, including 1H-NMR, are employed to determine the complete structural assignments and confirm the synthesis of the target molecule (Winnik, Brisson, Carver, & Krepinsky, 1982).

Wissenschaftliche Forschungsanwendungen

Synthesis of Model Oligosaccharides

Methyl 2-O-allyl-3,4-DI-O-benzyl-α-D-mannopyranoside plays a crucial role in the synthesis of model oligosaccharides of biological significance, demonstrating its application in the creation of complex carbohydrate structures. For instance, the compound has been utilized in the preparation of methyl 3,6-DI-O-(α-D-mannopyranosyl)-α-D-mannopyranoside and corresponding mannobiosides. This process involves a series of glycosylation reactions followed by protective group manipulations, showcasing the compound's utility in constructing biologically significant oligosaccharides (Winnik, Brisson, Carver, & Krepinsky, 1982).

Role in Synthesizing Disaccharides and Trisaccharides

Further research illustrates the compound's application in synthesizing disaccharides and trisaccharides with specific labeling, highlighting its importance in the study of carbohydrate chemistry and its implications for biological research. Such synthetic strategies enable the detailed study of carbohydrate structures and their biological functions, underscoring the compound's significance in glycoscience (Winnik, Carver, & Krepinsky, 1983).

Access to Branched Oligosaccharides

Methyl 2-O-allyl-3,4-DI-O-benzyl-α-D-mannopyranoside's utility is also evident in the facile access to branched mannopentaoside structures, which are of interest due to their potential biological activities and roles in cellular processes. The synthesis of such branched structures contributes to the understanding of the structural diversity of oligosaccharides and their biological relevance (Abronina et al., 2005).

Safety And Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, it has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars in a study that worked towards a stable noeuromycin analog with a D-manno configuration .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6S)-6-methoxy-3,4-bis(phenylmethoxy)-5-prop-2-enoxyoxan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-3-14-27-23-22(29-17-19-12-8-5-9-13-19)21(20(15-25)30-24(23)26-2)28-16-18-10-6-4-7-11-18/h3-13,20-25H,1,14-17H2,2H3/t20-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXPCZLNEKGTHT-DJCPXJLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)